![molecular formula C9H10BrN3O B1378999 3-Bromo-6-ethyl-5-methylpyrazolo[1,5-A]pyrimidin-7(4H)-one CAS No. 1403767-27-0](/img/structure/B1378999.png)
3-Bromo-6-ethyl-5-methylpyrazolo[1,5-A]pyrimidin-7(4H)-one
Overview
Description
3-Bromo-6-ethyl-5-methylpyrazolo[1,5-A]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyrimidine family. This compound is characterized by its unique structure, which includes a bromine atom at the 3rd position, an ethyl group at the 6th position, and a methyl group at the 5th position. The pyrazolo[1,5-A]pyrimidine scaffold is known for its diverse biological activities and has been the subject of extensive research in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-ethyl-5-methylpyrazolo[1,5-A]pyrimidin-7(4H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,6-dibromopyrazolo[1,5-A]pyrimidine.
Sonogashira Coupling: The 2,6-dibromopyrazolo[1,5-A]pyrimidine undergoes a regio-controlled Sonogashira-type coupling reaction with a wide range of terminal alkynes. This step is crucial for introducing the ethyl group at the 6th position.
Subsequent Coupling Reactions: The subsequent introduction of alkynyl, aryl, or arylamine groups at the 2nd position is achieved via Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig coupling reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-ethyl-5-methylpyrazolo[1,5-A]pyrimidin-7(4H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3rd position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction:
Coupling Reactions: As mentioned earlier, the compound can participate in Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig coupling reactions.
Common Reagents and Conditions
Sonogashira Coupling: Palladium catalysts, copper co-catalysts, and terminal alkynes.
Suzuki–Miyaura Coupling: Palladium catalysts and boronic acids.
Buchwald–Hartwig Coupling: Palladium catalysts and amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Sonogashira coupling with terminal alkynes introduces alkynyl groups at the 6th position, while Suzuki–Miyaura coupling with boronic acids introduces aryl groups at the 2nd position .
Scientific Research Applications
3-Bromo-6-ethyl-5-methylpyrazolo[1,5-A]pyrimidin-7(4H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its diverse biological activities.
Chemical Biology: It is used as a chemical probe to study various biological processes.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-6-ethyl-5-methylpyrazolo[1,5-A]pyrimidin-7(4H)-one is not well-documented. similar compounds in the pyrazolo[1,5-A]pyrimidine family are known to interact with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways and result in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential as an anti-cancer agent.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity, particularly as a CDK2 inhibitor.
Uniqueness
3-Bromo-6-ethyl-5-methylpyrazolo[1,5-A]pyrimidin-7(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom, ethyl group, and methyl group at specific positions on the pyrazolo[1,5-A]pyrimidine scaffold differentiates it from other similar compounds .
Biological Activity
3-Bromo-6-ethyl-5-methylpyrazolo[1,5-A]pyrimidin-7(4H)-one is a heterocyclic compound belonging to the pyrazolo[1,5-A]pyrimidine family. Its unique structural features confer a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 228.1 g/mol. The compound features a bromine atom at the 3rd position, an ethyl group at the 6th position, and a methyl group at the 5th position on the pyrazolo-pyrimidine scaffold. This structure is critical for its biological activity.
Synthesis
The synthesis typically involves several steps:
- Starting Material Preparation : The synthesis begins with 2,6-dibromopyrazolo[1,5-A]pyrimidine.
- Sonogashira Coupling : This reaction introduces the ethyl group at the 6th position.
- Subsequent Coupling Reactions : Various coupling reactions (Sonogashira, Suzuki–Miyaura) are employed to modify the compound further.
The precise mechanism of action for this compound is not fully elucidated. However, similar compounds in the pyrazolo family are known to interact with various molecular targets such as enzymes and receptors. These interactions can modulate critical biological pathways leading to therapeutic effects.
Antitumor Activity
Research has demonstrated that pyrazolo derivatives exhibit significant antitumor properties. For example:
- A study highlighted that certain pyrazole derivatives showed potent inhibitory activity against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) .
- The presence of bromine or chlorine substituents in these compounds enhanced their cytotoxic effects .
Anti-inflammatory and Antibacterial Properties
Pyrazole derivatives have also been reported to possess anti-inflammatory and antibacterial activities. They inhibit key inflammatory pathways and bacterial growth through various mechanisms .
Study on Antitumor Activity
In a notable study involving breast cancer cell lines, several pyrazole derivatives were tested for their cytotoxic effects. The results indicated that compounds with halogen substituents (like bromine) exhibited significantly higher activity compared to their counterparts without such modifications . The study also explored the synergistic effects when combined with doxorubicin, revealing enhanced efficacy against resistant cancer cell lines.
Study on Antimicrobial Effects
Another investigation focused on the antimicrobial properties of pyrazole derivatives showed promising results against common bacterial strains. The mechanism involved disruption of bacterial cell wall synthesis and inhibition of metabolic pathways essential for bacterial survival .
Summary of Biological Activities
Activity Type | Description |
---|---|
Antitumor | Significant cytotoxicity against various cancer cell lines; enhanced by halogen substituents. |
Anti-inflammatory | Inhibition of inflammatory pathways; potential for treating chronic inflammation conditions. |
Antibacterial | Effective against multiple bacterial strains; mechanisms include disruption of cell wall synthesis. |
Properties
IUPAC Name |
3-bromo-6-ethyl-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3O/c1-3-6-5(2)12-8-7(10)4-11-13(8)9(6)14/h4,11H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECRTPYSYCBBBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2C(=CNN2C1=O)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.